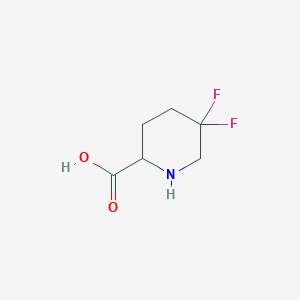

5,5-Difluoropiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoropiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZRDTSYFQNDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid: Strategies and Methodologies for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated scaffolds, 5,5-difluoropiperidine-2-carboxylic acid, a fluorinated analog of the non-proteinogenic amino acid pipecolic acid, has emerged as a valuable building block in drug discovery. Its unique conformational constraints and the electronic influence of the gem-difluoro group make it a compelling motif for the design of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

Piperidine rings are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products.[1] The introduction of fluorine atoms into this privileged scaffold can dramatically alter its physicochemical properties.[2] Specifically, the gem-difluoro group at the 5-position of the piperidine ring in this compound introduces a permanent dipole, increases lipophilicity, and can influence the pKa of the neighboring nitrogen atom, thereby modulating its interaction with biological targets. These modifications can lead to enhanced metabolic stability by blocking potential sites of oxidation.[3] Consequently, the development of robust and efficient synthetic routes to access this valuable building block is of paramount importance to the drug development community.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound presents a unique set of challenges, requiring the precise installation of both a gem-difluoro functionality and a carboxylic acid group on the piperidine ring. Several strategic approaches have been conceptualized and executed, primarily revolving around two core principles: the construction of the fluorinated piperidine ring from acyclic precursors and the late-stage fluorination of a pre-formed piperidine scaffold.

Strategy 1: De Novo Ring Construction from Fluorinated Building Blocks

This strategy focuses on assembling the piperidine ring from acyclic starting materials that already contain the crucial gem-difluoro moiety. This approach offers excellent control over the placement of the fluorine atoms and can be amenable to asymmetric synthesis. A plausible retrosynthetic analysis is depicted below.

Target [label="this compound"]; Intermediate1 [label="N-Protected 5,5-Difluoropiperidine-2-ester"]; Intermediate2 [label="Acyclic gem-difluoro amino ester"]; StartingMaterials [label="Fluorinated Building Blocks"];

Target -> Intermediate1 [label="Deprotection/Hydrolysis"]; Intermediate1 -> Intermediate2 [label="Cyclization"]; Intermediate2 -> StartingMaterials [label="Multi-step synthesis"]; }

Caption: Retrosynthetic analysis of the de novo ring construction strategy.This pathway often involves the synthesis of a key acyclic intermediate containing the gem-difluoro group, an amine, and a masked carboxylic acid functionality. Subsequent intramolecular cyclization then furnishes the desired piperidine ring. The use of chiral auxiliaries or asymmetric catalysis during the synthesis of the acyclic precursor can lead to enantioenriched products.

Strategy 2: Late-Stage Fluorination of Piperidine Scaffolds

An alternative and often more convergent approach involves the introduction of the gem-difluoro group onto a pre-existing piperidine ring system. This strategy typically starts with a readily available piperidone derivative, which is then subjected to fluorination conditions.

Target [label="this compound"]; Intermediate1 [label="5,5-Difluoropiperidin-2-one"]; Intermediate2 [label="N-Protected Piperidin-5-one-2-carboxylate"]; StartingMaterial [label="Piperidine-2-carboxylic acid derivative"];

Target -> Intermediate1 [label="Ring opening/functionalization"]; Intermediate1 -> Intermediate2 [label="Fluorination"]; Intermediate2 -> StartingMaterial [label="Oxidation"]; }

Caption: Retrosynthetic analysis of the late-stage fluorination strategy.A key transformation in this approach is the conversion of a ketone to a gem-difluoride. This is commonly achieved using specialized fluorinating reagents. A significant advantage of this strategy is the potential to leverage the well-established chemistry of piperidine synthesis to construct the initial scaffold.

Key Synthetic Transformations and Experimental Protocols

The successful synthesis of this compound hinges on the execution of several key chemical transformations. This section provides a detailed examination of these reactions, including mechanistic insights and representative experimental protocols.

Deoxyfluorination of Ketones

The conversion of a carbonyl group to a gem-difluoromethylene group is a critical step in many synthetic routes. A variety of reagents can effect this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being prominent examples.

Mechanism of Deoxyfluorination with DAST:

The reaction proceeds through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST, forming an intermediate sulfoxonium salt. Subsequent nucleophilic attack by fluoride, followed by elimination of diethylaminosulfoxide, yields the desired gem-difluoride.

"Ketone" -> "Sulfoxonium_Salt" [label="DAST"]; "Sulfoxonium_Salt" -> "Fluorohydrin_Intermediate" [label="F⁻ attack"]; "Fluorohydrin_Intermediate" -> "gem-Difluoride" [label="- (Et)₂NS(O)H"]; }

Caption: Simplified mechanism of deoxyfluorination using DAST.Experimental Protocol: Fluorination of N-Boc-5-oxopiperidine-2-carboxylate

-

Materials: N-Boc-5-oxopiperidine-2-carboxylate, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of N-Boc-5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (2.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-5,5-difluoropiperidine-2-carboxylate.

-

Table 1: Comparison of Common Deoxyfluorination Reagents

| Reagent | Advantages | Disadvantages |

| Diethylaminosulfur Trifluoride (DAST) | Commercially available, effective for a wide range of substrates. | Thermally unstable, can lead to side reactions like rearrangements. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™) | More thermally stable than DAST, often gives higher yields. | More expensive than DAST. |

| XtalFluor-E® and XtalFluor-M® | Crystalline, stable solids, easy to handle. | Can require higher reaction temperatures. |

Hydrogenation of Fluorinated Pyridines

An increasingly popular strategy for the synthesis of fluorinated piperidines involves the hydrogenation of readily available fluoropyridine precursors.[4] This method can be highly efficient and stereoselective, often yielding cis-substituted piperidines.

Catalytic Hydrogenation Workflow:

Start [label="Fluoropyridine Precursor"]; Reaction [label="Hydrogenation\n(Catalyst, H₂, Solvent, Pressure, Temp)"]; Purification [label="Work-up and Purification"]; Product [label="Fluorinated Piperidine"];

Start -> Reaction; Reaction -> Purification; Purification -> Product; }

Caption: General workflow for the catalytic hydrogenation of fluoropyridines.Experimental Protocol: Hydrogenation of Ethyl 5-fluoropyridine-2-carboxylate

-

Materials: Ethyl 5-fluoropyridine-2-carboxylate, Palladium on carbon (10 wt%), Ethanol, Hydrogen gas.

-

Procedure:

-

To a solution of ethyl 5-fluoropyridine-2-carboxylate (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-fluoropiperidine-2-carboxylate.

-

Further purification can be achieved by distillation or chromatography.

-

Note: This protocol would yield a monofluorinated product. To obtain the gem-difluoro analog via this route, a difluorinated pyridine precursor would be necessary.

Asymmetric Synthesis Considerations

For applications in drug development, the enantioselective synthesis of this compound is crucial. Asymmetric synthesis can be achieved through several strategies, including:

-

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the piperidine ring.

-

Chiral Auxiliaries: Employing a chiral auxiliary to direct a stereoselective reaction, which is later removed.

-

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

A promising approach for the asymmetric synthesis of the target molecule could involve an asymmetric Michael addition to a fluorinated acceptor, followed by cyclization.

Characterization and Analytical Data

The structural elucidation and purity assessment of this compound and its intermediates are typically performed using a combination of spectroscopic techniques.

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided |

| ¹H NMR | Provides information on the proton environment, including chemical shifts, coupling constants, and integration. |

| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. |

| ¹⁹F NMR | Crucial for confirming the presence and chemical environment of the fluorine atoms. The gem-difluoro group typically exhibits a characteristic triplet or doublet of doublets depending on neighboring protons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for chiral separations to determine enantiomeric excess. |

Conclusion and Future Perspectives

The synthesis of this compound represents a significant endeavor in the field of medicinal chemistry, providing access to a highly valuable and versatile building block. The choice of synthetic strategy, whether through de novo ring construction or late-stage fluorination, will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of this and related fluorinated piperidines will undoubtedly remain an active area of research. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- Enamine Ltd., Department of Chemistry, Taras Shevchenko National University of Kyiv. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. 2018. [Link]

- Carreira, E. M., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. 2016. [Link]

- Carreira, E. M., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- O'Hagan, D.

- Glorius, F., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Fokin, A. A. Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. 2024. [Link]

- Nantong Huaxiang Pharmaceutical Technology Co ltd. Preparation method of 4, 4-difluoropiperidine hydrochloride.

- Unknown. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.

- Laschat, S., et al. Recent advances in the synthesis of piperidones and piperidines.

- Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Unknown. [Link]

- Merck Sharp & Dohme Corp. Process for the Manufacture of fused piperazin-2-one derivatives.

- MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. 2009. [Link]

- Bäckvall, J. E., et al. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. 2006. [Link]

- Tu, Y. Q., et al. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). 2020. [Link]

- Incyte Holdings Corporation. PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS.

- Unknown. Recent Advances in the Synthesis of Piperidones and Piperidines.

- Macmillan, D. W. C. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. 2015. [Link]

- Johnson, R. L., et al. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. PubMed. 2005. [Link]

- MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. 2002. [Link]

- Haldor Topsoe A/S. Synthesis of precursors of 2,5-furandicarboxylic acid.

- Beilstein-Institut zur Förderung der Chemischen Wissenschaften. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut. 2024. [Link]

- Taylor & Francis. Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Taylor & Francis Online. 2010. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Unknown. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5,5-Difluoropiperidine-2-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

5,5-Difluoropiperidine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. The strategic introduction of a gem-difluoro motif onto the piperidine scaffold imparts unique stereoelectronic properties, enhancing metabolic stability, modulating pKa, and influencing binding affinity to biological targets.[1] Consequently, rigorous and unambiguous characterization of this compound is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While comprehensive, peer-reviewed spectral data for this specific unprotected molecule is not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust predictive framework for researchers. We will explore the causality behind spectral patterns and detail the methodologies required for data acquisition and interpretation, ensuring scientific integrity and empowering researchers to confidently verify their materials.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that directly influence its spectroscopic signature. The highly electronegative fluorine atoms at the C5 position will induce significant downfield shifts in the NMR spectra of nearby nuclei and introduce complex spin-spin couplings. The carboxylic acid and secondary amine functionalities provide handles for soft ionization in mass spectrometry and their protons are readily identifiable in ¹H NMR.

Caption: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The key diagnostic features will be the chemical shifts and the proton-fluorine (H-F) coupling patterns. Data from related piperidine structures provides a strong basis for these predictions. [2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | 3.8 - 4.1 | dd | ³J(H2-H3) ≈ 8-10, 4-6 |

| H3 (axial/equat) | 1.9 - 2.3 | m | Complex coupling |

| H4 (axial/equat) | 2.2 - 2.6 | m (app. dt) | ³J(H-F) ≈ 10-15 (to F) |

| H6 (axial/equat) | 3.1 - 3.5 | m (app. dt) | ³J(H-F) ≈ 10-15 (to F) |

| NH | Broad (variable) | br s | Exchanges with D₂O |

| COOH | > 12.0 | br s | Exchanges with D₂O |

Causality & Insights:

-

H2: This proton is alpha to both the nitrogen and the carboxylic acid, leading to a downfield shift.

-

H4 & H6: These protons are adjacent to the CF₂ group. They will exhibit coupling to the fluorine atoms (³JHF), which is crucial for confirming the fluorine position. Their signals are expected to be complex multiplets, likely appearing as triplets of doublets or triplets of triplets due to coupling with adjacent protons and the two fluorine atoms. [2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and offers insight into their electronic environment. The most diagnostic signals are the carbon bearing the gem-difluoro group (C5) and the carboxyl carbon.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constants (J, Hz) |

| C2 | 55 - 60 | s | - |

| C3 | 25 - 30 | s | - |

| C4 | 35 - 40 | t | ²J(C-F) ≈ 20-25 Hz |

| C5 | 118 - 125 | t | ¹J(C-F) ≈ 240-250 Hz |

| C6 | 45 - 50 | t | ²J(C-F) ≈ 20-25 Hz |

| COOH | 170 - 175 | s | - |

Causality & Insights:

-

C5: This signal is the most revealing. The direct attachment of two highly electronegative fluorine atoms causes a massive downfield shift. Furthermore, the strong one-bond carbon-fluorine coupling (¹JCF) will split this signal into a distinct triplet, a hallmark of a CF₂ group. [2]* C4 & C6: These carbons, being two bonds away from the fluorine atoms, will also be split into triplets due to ²JCF coupling, albeit with a much smaller coupling constant than C5. [2]This pattern confirms the connectivity around the fluorinated center.

-

COOH: The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functionalities (~170-175 ppm). [4][5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds, providing a clean spectral window with large chemical shift dispersion.

| Fluorine Assignment | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

|---|

| F5 (2F) | -95 to -110 | t | ³J(F-H) ≈ 10-15 Hz |

Causality & Insights:

-

Chemical Shift: The chemical shift for aliphatic -CF₂- groups typically falls within this range. [6]The exact position can be influenced by solvent and conformation.

-

Multiplicity: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the four neighboring protons on C4 and C6. Assuming similar coupling constants, the signal will appear as a quintet (or a more complex multiplet if the axial and equatorial protons have significantly different coupling constants to fluorine). In many similar published spectra, this signal simplifies to a triplet due to coupling with the adjacent CH₂ groups. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural clues through fragmentation analysis.

Experimental Protocol: MS Analysis

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, as it readily forms protonated [M+H]⁺ or deprotonated [M-H]⁻ ions in solution.

Step-by-Step Acquisition:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Use ESI in both positive and negative ion modes to ensure detection.

-

Analysis: Acquire a full scan spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental formula.

-

Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion ([M+H]⁺ or [M-H]⁻) to induce fragmentation and gain further structural information.

Caption: Workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₉F₂NO₂.

| Ion | Calculated m/z | Mode | Comments |

| [M+H]⁺ | 166.0674 | ESI+ | Protonated molecular ion. |

| [M-H]⁻ | 164.0518 | ESI- | Deprotonated molecular ion. |

| [M+H - H₂O]⁺ | 148.0568 | ESI+ | Loss of water from the carboxylic acid. A common fragmentation. [7] |

| [M+H - HCOOH]⁺ | 120.0718 | ESI+ | Loss of formic acid (46 Da), equivalent to loss of the carboxyl group. [7] |

| [M-H - CO₂]⁻ | 120.0624 | ESI- | Decarboxylation of the parent ion, a characteristic loss for carboxylic acids. [8] |

Causality & Insights:

-

High-Resolution MS: Obtaining a high-resolution mass measurement is crucial. A measured m/z of 166.0674 (within ~5 ppm error) for the [M+H]⁺ ion would strongly confirm the elemental formula C₆H₉F₂NO₂.

-

Fragmentation: The most characteristic fragmentation pathways for carboxylic acids involve losses from the carboxyl group itself. [7][9]The loss of water (18 Da) and the loss of COOH as formic acid (46 Da) in positive mode, or the loss of CO₂ (44 Da) in negative mode, are highly diagnostic fragments that should be observed in an MS/MS experiment.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. ¹⁹F NMR is indispensable for confirming the presence and environment of the fluorine atoms, with the C5 carbon signal in the ¹³C NMR spectrum providing definitive proof of a CF₂ group via its characteristic triplet splitting and chemical shift. ¹H NMR confirms the structure of the piperidine ring through proton-proton and proton-fluorine coupling patterns. Finally, high-resolution mass spectrometry validates the elemental composition, and its fragmentation patterns confirm the presence of the carboxylic acid functionality. Together, these predicted data points form a comprehensive fingerprint for the unambiguous identification and quality assessment of this valuable synthetic building block.

References

- Couturier, C., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards.

- UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 5 NMR Spectra.

- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.

- TETRAHEDRON CHEMISTRY CLASSES. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

- Journal of Asian Natural Products Research. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids.

- ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- UAB. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. CAS 1255663-89-8: this compound [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uab.edu [uab.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Conformational Analysis of 5,5-Difluoropiperidine-2-carboxylic acid

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of the conformational analysis of 5,5-difluoropiperidine-2-carboxylic acid, a molecule of significant interest due to the unique stereoelectronic implications of gem-difluorination on the piperidine ring. We will delve into the theoretical underpinnings of its conformational preferences, present detailed experimental protocols for its characterization, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational intricacies of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals.[4] Its conformational flexibility is a key determinant of biological activity, influencing how a molecule interacts with its target protein. The introduction of fluorine atoms can dramatically alter this conformational landscape.[1][2][5][6] Key effects of fluorination include:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[1][7][8]

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall pharmacokinetic profile.[3][7][9]

-

Conformational Control: Stereoelectronic effects involving fluorine, such as the gauche effect, can lock the piperidine ring into specific conformations, reducing the entropic penalty of binding to a biological target.[1][10]

This guide will focus on the gem-difluoro substitution at the 5-position of piperidine-2-carboxylic acid, a substitution pattern that presents a unique interplay of stereoelectronic forces.

Theoretical Framework: Unraveling the Conformational Preferences of this compound

The conformational equilibrium of this compound is primarily dictated by the chair conformations of the piperidine ring. The key question is the preferred orientation of the 2-carboxylic acid group (axial vs. equatorial) and the influence of the 5,5-difluoro substitution on this equilibrium.

The Chair Conformations

The two chair conformations of this compound are in equilibrium. The carboxylic acid group at the C-2 position can occupy either an axial or an equatorial position.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Racemic vs. Enantiopure 5,5-Difluoropiperidine-2-carboxylic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound control over a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2] The 5,5-Difluoropiperidine-2-carboxylic acid scaffold represents a powerful convergence of two critical design elements: the privileged piperidine heterocycle and the transformative effects of gem-difluorination.[3][4] This guide provides a deep technical analysis of this scaffold, focusing on the pivotal distinction between its racemic and enantiopure forms. We will explore the synthetic and chiral resolution methodologies required to access these materials, conduct a comparative analysis of their properties, and elucidate the profound impact of stereochemistry on their potential as pharmaceutical building blocks. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this advanced scaffold in their discovery programs.

The Strategic Value of the 5,5-Difluoroamino Acid Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, present in numerous drug classes.[4][5] Its non-planar, sp³-hybridized structure allows for the precise spatial projection of substituents, which is critical for interacting with complex biological targets. The introduction of a gem-difluoro group at a non-adjacent position to the nitrogen and carboxylate offers several key advantages:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of a drug candidate.[1]

-

Conformational Constraint: The bulky fluorine atoms significantly influence the conformational equilibrium of the piperidine ring. This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.[6][7][8]

-

Modulation of Basicity: While remote, the electron-withdrawing nature of the fluorine atoms can subtly decrease the basicity (pKa) of the piperidine nitrogen. This can improve properties like cell permeability and reduce off-target effects associated with high basicity.[9][10]

-

Increased Lipophilicity: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[11]

However, the presence of a stereocenter at the 2-position means the molecule exists as a pair of enantiomers. In drug development, it is a fundamental principle that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological properties.[12] Therefore, the synthesis and evaluation of the individual enantiomers are not merely an academic exercise but a critical step in drug discovery and development.

Synthesis of Racemic this compound

Accessing the racemic scaffold is the logical starting point for investigation. A robust and scalable approach involves the chemoselective hydrogenation of a readily available fluorinated pyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.[13]

Workflow: Racemic Synthesis via Heterogeneous Hydrogenation

A typical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize the title compound from its corresponding pyridine precursor.

Materials:

-

Methyl 5,5-difluoropyridine-2-carboxylate

-

20% Palladium hydroxide on carbon (Pearlman's catalyst)

-

Methanol (MeOH), HPLC grade

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrogenator (e.g., Parr apparatus)

Procedure:

-

Hydrogenation: To a solution of methyl 5,5-difluoropyridine-2-carboxylate (1.0 eq) in methanol (0.1 M), add 20% Pd(OH)₂/C (10 mol%). To this suspension, add concentrated HCl (1.1 eq) dropwise.

-

Causality: The acidic conditions are crucial for protonating the pyridine nitrogen, which activates the ring towards hydrogenation and often improves the reaction rate and selectivity.[13] Pearlman's catalyst is highly effective for the reduction of pyridines while being tolerant of many functional groups.

-

-

Place the reaction vessel in a hydrogenator. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to 50 bar of H₂.

-

Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the consumption of hydrogen.

-

Upon completion (as determined by LC-MS or TLC), carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride salt.

-

Saponification: Dissolve the crude ester in a mixture of THF and water (3:1). Cool the solution to 0°C in an ice bath.

-

Add NaOH (2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the hydrolysis by LC-MS. Upon completion, acidify the reaction mixture to pH ~2 with 1M HCl.

-

Purification: Extract the aqueous layer with diethyl ether (3x) to remove any non-polar impurities. The product typically remains in the aqueous layer.

-

Lyophilize or carefully concentrate the aqueous layer to yield the racemic product as its hydrochloride salt. Further purification can be achieved by ion-exchange chromatography if necessary.

-

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Chiral Resolution: Accessing the Enantiomers

With the racemic material in hand, the next critical phase is the separation of the enantiomers. This allows for the independent biological evaluation of each stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both analytical assessment of enantiomeric excess (ee) and preparative-scale separation.[14]

Workflow: Enantiomeric Separation by Chiral HPLC

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 1255663-89-8: this compound [cymitquimica.com]

- 12. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity Screening of 5,5-Difluoropiperidine-2-carboxylic acid

Foreword: The Strategic Imperative for Novel Fluorinated Scaffolds

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics targeting a wide array of diseases.[1][2][3] Its conformational rigidity and synthetic tractability make it a highly privileged motif. The strategic incorporation of fluorine into such scaffolds has emerged as a powerful tool in medicinal chemistry, often leading to profound improvements in metabolic stability, target affinity, and pharmacokinetic profiles.[4][5][6][7] 5,5-Difluoropiperidine-2-carboxylic acid represents a compelling, yet underexplored, molecular entity at the confluence of these two validated strategies. This guide, therefore, provides a comprehensive, field-proven framework for the systematic biological activity screening of this promising compound, designed to unlock its therapeutic potential.

Molecular Rationale: Why this compound?

The unique structural features of this compound warrant a dedicated and thorough investigation into its biological properties. The gem-difluoro substitution at the 5-position is anticipated to significantly influence the pKa of the piperidine nitrogen, potentially enhancing membrane permeability and altering receptor interactions.[8][9] Furthermore, the carboxylic acid moiety at the 2-position introduces a key functional handle for potential covalent interactions or salt bridge formation with biological targets.[10]

This guide outlines a tiered screening cascade, commencing with broad, high-throughput primary assays and progressing to more focused, mechanism-of-action studies. This approach is designed to maximize the discovery of meaningful biological activity while conserving resources.

A Tiered Approach to Unveiling Biological Function

A logical, stepwise progression is critical to efficiently screen a novel compound. Our proposed workflow is designed to first identify any significant biological activity and then to systematically narrow down the mechanism of action.

Caption: A tiered screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to identify any promising biological activity across a diverse range of potential therapeutic areas. Given the prevalence of the piperidine scaffold in neurology, oncology, and inflammatory diseases, our primary screen will focus on these key areas.[1][3]

Anticancer Activity

Many piperidine-containing compounds exhibit potent antiproliferative effects.[11] A primary screen against a panel of cancer cell lines is a logical starting point.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with this compound at a single high concentration (e.g., 50 µM) for 48-72 hours.

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation: Hypothetical Primary Anticancer Screen Results

| Cell Line | Tissue of Origin | % Growth Inhibition (at 50 µM) |

| MCF-7 | Breast Cancer | 85% |

| HCT-116 | Colon Cancer | 78% |

| A549 | Lung Cancer | 25% |

| U87-MG | Glioblastoma | 92% |

Anti-inflammatory Activity

Piperidine derivatives have been explored for their anti-inflammatory properties.[12] A primary screen to assess the inhibition of key inflammatory mediators is warranted.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Compound Pre-treatment: Pre-treat the cells with this compound (e.g., at 25 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

Neurological Activity

The piperidine moiety is a common feature in drugs targeting the central nervous system. A primary screen focusing on key neurological receptors is a prudent step.

Experimental Protocol: Radioligand Binding Assays

A competitive binding assay against a panel of CNS receptors (e.g., dopamine, serotonin, and sigma receptors) will be performed.[13]

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.

-

Binding Reaction: Incubate the membrane preparation with a known radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Data Acquisition: Quantify the radioactivity on the filters using a scintillation counter.

Tier 2: Secondary Screening and Hit Validation

Compounds that demonstrate significant activity in the primary screens will be advanced to secondary screening for validation and further characterization.

Dose-Response Analysis

For any active "hits" from the primary screen, a full dose-response curve will be generated to determine the potency (e.g., IC50 or EC50).

Data Presentation: Hypothetical Dose-Response Data for MCF-7 Cells

| Concentration (µM) | % Growth Inhibition |

| 0.1 | 5% |

| 1 | 22% |

| 10 | 48% |

| 50 | 85% |

| 100 | 95% |

Calculated IC50: 12.5 µM

Orthogonal Assays

To confirm the initial findings and rule out assay-specific artifacts, orthogonal assays with different biological readouts will be employed. For example, if the primary anticancer screen showed cytotoxicity, a secondary assay could measure apoptosis (e.g., Caspase-Glo 3/7 assay).

Selectivity Profiling

To assess the specificity of the compound, it will be tested against a panel of related targets. For instance, if the compound shows activity against a specific kinase, it will be screened against a panel of other kinases to determine its selectivity profile.

Tier 3: Lead Optimization and In Vivo Models

Promising candidates from secondary screening will be subjected to initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and evaluation in relevant animal models.

In Vitro ADME Profiling

A standard panel of in vitro ADME assays will be conducted to assess the drug-like properties of the compound.

-

Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.

-

Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins.

-

Permeability: Caco-2 cell monolayer assay to assess intestinal permeability.

In Vivo Efficacy Models

Based on the confirmed in vitro activity, the compound will be evaluated in a relevant animal model. For example, if potent anticancer activity is confirmed, a mouse xenograft model with a sensitive cancer cell line would be appropriate.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. The proposed tiered approach, from broad primary screening to focused in vivo studies, is designed to efficiently identify and validate any therapeutic potential of this novel fluorinated piperidine. The unique structural attributes of this compound, combined with the proven track record of its constituent chemical motifs, make it a compelling candidate for drug discovery efforts.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 9, 2026.

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 9, 2026.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 9, 2026.

- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 9, 2026.

- Chemistry World. (2025, February 10). Putting the F in pharma. Retrieved January 9, 2026.

- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 9, 2026.

- PubMed Central. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 9, 2026.

- ResearchGate. (n.d.). (PDF)

- Encyclopedia.pub. (2023, February 9).

- PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved January 9, 2026.

- ResearchGate. (n.d.).

- PubMed. (n.d.). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Retrieved January 9, 2026.

- CymitQuimica. (n.d.). CAS 1255663-89-8: this compound. Retrieved January 9, 2026.

- PubMed. (n.d.). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Retrieved January 9, 2026.

- PubMed Central. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved January 9, 2026.

- PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved January 9, 2026.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS 1255663-89-8: this compound [cymitquimica.com]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 5,5-Difluoropiperidine-2-carboxylic Acid as a Proline Analog

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline is a unique proteinogenic amino acid whose rigid pyrrolidine ring imparts critical conformational constraints on peptide backbones, influencing protein folding and stability.[1][2] However, the inherent properties of proline can be further refined for therapeutic applications through strategic chemical modification. This guide introduces 5,5-difluoropiperidine-2-carboxylic acid, a non-natural analog of proline, designed to leverage the powerful effects of fluorine in medicinal chemistry. The introduction of a gem-difluoro group onto a six-membered piperidine ring offers a distinct set of steric and electronic properties compared to proline's five-membered ring. These modifications can profoundly influence peptide conformation, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] This document serves as a technical resource, providing insights into the synthesis, conformational behavior, and practical applications of this novel proline analog in peptide science and drug discovery, from fundamental principles to detailed experimental protocols.

The Strategic Imperative for Advanced Proline Analogs

The Unique Structural Role of Proline

Proline's distinction among the 20 common amino acids lies in its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure has profound implications for peptide and protein architecture:

-

Conformational Rigidity: The ring restricts the possible values of the phi (Φ) dihedral angle of the peptide backbone, reducing the conformational flexibility of the polypeptide chain.

-

Cis-Trans Isomerism: Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a significantly lower energy barrier to adopting the cis conformation.[1] This cis-trans isomerization is a rate-limiting step in protein folding and a critical molecular switch in many biological processes.[1]

-

Structural Disruption: Proline is often considered a "helix breaker" as its cyclic structure and lack of an amide proton disrupt the hydrogen-bonding patterns of α-helices and β-sheets.[1]

Rationale for Fluorination in Proline Analog Design

While proline's natural rigidity is useful, designing next-generation therapeutics often requires more precise control over molecular properties. Fluorine has become a cornerstone of modern medicinal chemistry for its ability to subtly but powerfully tune molecular behavior.[5][6] Introducing fluorine into a proline analog offers several strategic advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Fluorination at or near a metabolically labile site can significantly increase a drug's half-life.[3]

-

Conformational Control: Due to its high electronegativity, fluorine exerts strong stereoelectronic effects, such as hyperconjugation, which can stabilize specific molecular conformations.[7][8] This allows for the design of analogs that "lock" the ring into a preferred pucker, thereby influencing the overall peptide shape.[9][10]

-

Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][11]

-

Bioanalytical Probe: The stable ¹⁹F isotope is 100% abundant and has a high gyromagnetic ratio, making it an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][10] Peptides containing fluorinated analogs can be studied to gain residue-specific insights into their structure, dynamics, and interactions with biological targets.[5][9]

This compound: A Profile

This compound (5,5-DFP-2-CA) represents a significant structural departure from proline. It expands the five-membered pyrrolidine ring to a six-membered piperidine ring and introduces a gem-difluoro group at the 5-position, distal to the carboxylic acid.

Molecular and Conformational Analysis

The key innovation of 5,5-DFP-2-CA lies in the conformational constraints imposed by the gem-difluoro substitution. In cyclohexane and piperidine systems, substituents can occupy either axial or equatorial positions. Fluorine's electronegativity creates powerful stereoelectronic effects that often favor an axial orientation.[7][12] In the case of 5,5-DFP-2-CA, the two fluorine atoms create a strong local dipole and engage in hyperconjugative interactions with adjacent C-H anti-bonding orbitals, stabilizing a rigid chair conformation.[8][13] This contrasts sharply with the more flexible "envelope" and "twist" puckers of the proline ring.

This conformational locking is the core of its utility. By incorporating this analog, a peptide designer can introduce a rigid, well-defined structural kink, which is less susceptible to the dynamic fluctuations seen with natural proline.

Caption: Logical relationship between flexible proline and the conformationally rigid 5,5-DFP-2-CA.

Comparative Physicochemical Properties

The introduction of fluorine and the change in ring size significantly alter the molecule's properties compared to L-proline.

| Property | L-Proline | This compound | Rationale for Difference |

| Molecular Weight | 115.13 g/mol | 165.14 g/mol [4] | Addition of C, H₂, and F₂ atoms. |

| LogP (Predicted) | ~ -1.6 | ~ -0.5 | Fluorine substitution significantly increases lipophilicity.[4] |

| pKa (Carboxylic Acid) | ~ 1.99 | Expected to be slightly lower (~1.8) | The electron-withdrawing effect of fluorine atoms can acidify the carboxyl group. |

| Ring Conformation | Cγ-endo / Cγ-exo puckers (flexible)[9] | Predominantly a rigid chair conformation[7][12] | The six-membered ring and gem-difluoro group restrict flexibility. |

| Metabolic Stability | Susceptible to hydroxylation | High resistance to oxidative metabolism at the 5-position[3] | The C-F bonds are exceptionally strong and block potential sites of metabolism. |

Synthesis and Handling

The synthesis of unnatural amino acids like 5,5-DFP-2-CA requires a multi-step approach. For its use in peptide synthesis, it is crucial to prepare the N-protected form, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group.

General Synthetic Workflow

A plausible synthetic route can be adapted from established methods for creating fluorinated piperidines.[14] The general workflow involves constructing the core piperidine ring, introducing the gem-difluoro moiety, and then elaborating the functional groups.

Caption: A high-level workflow for the synthesis of the protected proline analog.

Protocol: N-Boc Protection of 5,5-DFP-2-CA

This protocol describes the protection of the secondary amine, a critical step before the analog can be used in peptide synthesis. This is a self-validating system; successful protection results in a significant shift in solubility (the product becomes more soluble in organic solvents) and is easily confirmed by NMR and mass spectrometry.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 5,5-DFP-2-CA in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq). Stir at 0 °C in an ice bath.

-

Addition of Protecting Group: Add 1.1 equivalents of Boc₂O dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

Workup - Quenching: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5,5-difluoropiperidine-2-carboxylic acid.

-

Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final, high-purity product.

Analytical Characterization

-

¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons (typically in the 1.5-4.0 ppm range) and a large singlet for the 9 protons of the Boc group around 1.4 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm).[15]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[16][17] The quaternary carbon of the Boc group will appear around 80 ppm, and the carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. This signal can be used to confirm the presence and purity of the fluorinated compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) MS in negative mode will show a prominent peak for [M-H]⁻, confirming the molecular weight of the compound.

Application in Peptide Science

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true value of 5,5-DFP-2-CA is realized when it is incorporated into a peptide sequence. This is achieved using standard SPPS protocols. Due to the steric hindrance of the six-membered ring, specialized coupling reagents are recommended to ensure efficient amide bond formation.

Caption: Standard cycle for incorporating the fluorinated analog into a peptide chain via SPPS.

Protocol: Manual SPPS Coupling

Rationale: The choice of coupling reagent is critical. While standard reagents like HBTU are effective, more powerful uronium/guanidinium salts like HATU or COMU are recommended for coupling sterically demanding amino acids to minimize the risk of incomplete reactions or racemization.

Materials:

-

Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).

-

Fmoc-5,5-DFP-2-CA (or the Boc-protected equivalent for Boc chemistry).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Solution: 20% piperidine in DMF.

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

-

Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of piperidine.

-

Coupling Cocktail Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-5,5-DFP-2-CA and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2-4 hours. The extended coupling time is a precaution for this sterically hindered residue.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next cycle.

Case Study: Impact on Biological Activity

Incorporating 5,5-DFP-2-CA can profoundly impact a peptide's interaction with its biological target.[18][19] Consider a short peptide inhibitor of an enzyme where a specific turn conformation, often induced by proline, is required for binding.

-

Hypothesis: Replacing a critical proline with 5,5-DFP-2-CA will lock the peptide backbone into a more rigid, pre-organized conformation that better fits the enzyme's active site.

-

Expected Outcome: The increased conformational rigidity reduces the entropic penalty of binding, leading to a higher binding affinity (lower Ki or IC₅₀ value).[20] Furthermore, the fluorinated analog enhances resistance to proteolytic enzymes that might normally cleave at or near the proline residue, increasing the peptide's functional half-life.[5][21]

Future Outlook

This compound is more than a simple proline substitute; it is a sophisticated tool for peptide engineering. Its unique conformational properties and the bioanalytical utility of its fluorine atoms open up new avenues for research and development. Future applications will likely focus on:

-

Development of Novel Therapeutics: Designing highly stable and potent peptide drugs for a range of diseases, from metabolic disorders to oncology.[6][22]

-

Advanced Peptidomimetics: Using the rigid scaffold of the 5,5-difluoropiperidine ring as a starting point for more complex, non-peptidic drug candidates.[23]

-

In-depth Biological Studies: Employing ¹⁹F NMR to study peptide-protein interactions in real-time, providing unprecedented insight into the mechanisms of drug action.[3][9]

By providing precise control over peptide structure and stability, 5,5-DFP-2-CA and related analogs will continue to be invaluable assets in the quest to design the next generation of peptide-based therapeutics.

References

- Tinker, A., et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.

- Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate.

- Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.

- Soloshonok, V.A., et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Hofman, G.-J. The Synthesis of Fluorinated Proline Analogues. University of Southampton ePrints.

- Hofman, G.-J. The synthesis of fluorinated proline analogues. University of Southampton ePrints.

- Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. PubMed.

- O'Leary, D.J., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.

- Ponomarev, A., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.

- Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library.

- Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. ResearchGate.

- This compound. PubChem.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central.

- The conformational preferences of fluorinated piperidine derivatives.... ResearchGate.

- Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.

- Biological activity of synthetic peptides. ResearchGate.

- In Silico and In Vitro Analysis of Multifunctionality of Animal Food-Derived Peptides. National Institutes of Health.

- 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme.

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. PubMed Central.

- Garcia, A., et al. Synthesis of rgd containing peptides. Comparative study of their incorporation to the surface of 5-fluoruridine loaded liposomes. PubMed.

- Analogs of Proline. Anaspec.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed.

- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central.

- High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.

- Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. PubMed Central.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- Properties, metabolisms, and applications of (L)-proline analogues. PubMed.

- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Mewis, R.E., et al. Synthesis and crystal structures of five fluorinated diphenidine derivatives. PubMed Central.

- (PDF) Recent development in peptide coupling reagents. ResearchGate.

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU IRep.

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1255663-89-8: this compound [cymitquimica.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. In Silico and In Vitro Analysis of Multifunctionality of Animal Food-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 5,5-Difluoropiperidine-2-carboxylic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 5,5-Difluoropiperidine-2-carboxylic acid in solution. As a critical building block in modern drug discovery, understanding its degradation profile under various stress conditions is paramount for formulation development, shelf-life determination, and regulatory compliance. This document outlines the underlying scientific principles, detailed experimental protocols for forced degradation studies, and advanced analytical methodologies for the accurate quantification of the parent molecule and the identification of potential degradation products. The guide is designed to be a practical resource for researchers, enabling them to conduct robust stability studies and ensure the integrity of drug candidates incorporating this fluorinated scaffold.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and physicochemical properties.[1] The piperidine moiety, a ubiquitous saturated N-heterocycle in pharmaceuticals, is frequently targeted for fluorination to modulate basicity (pKa), improve metabolic stability, and increase binding affinity.[] this compound, in particular, presents a unique scaffold combining the conformational rigidity of the piperidine ring with the electron-withdrawing effects of the gem-difluoro group and the versatile functionality of a carboxylic acid.

The presence of the gem-difluoro group at the 5-position is anticipated to significantly influence the molecule's electronic properties and, consequently, its stability.[3] While the carbon-fluorine bond is one of the strongest in organic chemistry, the potential for degradation under pharmaceutical processing and storage conditions cannot be overlooked.[4][5] Therefore, a thorough understanding of the stability of this compound in solution is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline. This guide provides a systematic approach to investigating its stability through forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]

Foundational Principles: Predicting Stability Based on Molecular Structure

The stability of this compound is dictated by the interplay of its constituent functional groups: the secondary amine, the gem-difluoro moiety, and the carboxylic acid.

The Influence of gem-Difluorination

The two fluorine atoms at the 5-position exert a strong electron-withdrawing inductive effect, which is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of basicity can significantly impact the molecule's behavior in different pH environments and its susceptibility to acid- or base-catalyzed degradation.[7] Furthermore, while gem-difluorination can enhance metabolic stability, its effect on chemical stability under various stress conditions needs to be experimentally determined.[1][8]

Potential Degradation Hotspots

Based on the structure, several potential degradation pathways can be hypothesized:

-

Oxidation: The secondary amine of the piperidine ring is a primary target for oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9]

-

Decarboxylation: The carboxylic acid group, particularly if activated, could undergo decarboxylation under thermal stress.[9]

-

Dehydrogenation: The piperidine ring itself could undergo oxidative dehydrogenation, leading to the formation of unsaturated derivatives.[10]

-

Hydrolysis: While the C-F bond is generally robust, extreme pH and temperature conditions could potentially lead to its cleavage, although this is considered less likely under typical pharmaceutical stress conditions.[11][12]

The following diagram illustrates the key structural features influencing the stability of this compound.

Caption: Key structural features of this compound and their potential impact on its stability.

Experimental Design: A Comprehensive Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[6] The following protocols are designed to provide a robust assessment of the stability of this compound in solution.

General Considerations

-

Concentration: A stock solution of 1 mg/mL is recommended for initial studies.

-

Solvents: The primary solvent should be water. Co-solvents like acetonitrile or methanol may be used if solubility is a concern, but their potential for degradation should be evaluated.

-

Controls: A control sample, protected from the stress condition, should be analyzed at each time point.

Experimental Protocols

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 1. Prepare solutions in 0.1 M HCl and 1 M HCl. 2. Incubate at 40°C and 60°C. 3. Sample at 0, 2, 6, 12, and 24 hours. 4. Neutralize samples before analysis. | To assess stability in acidic environments, which can be encountered during formulation or in physiological conditions. |

| Base Hydrolysis | 1. Prepare solutions in 0.1 M NaOH and 1 M NaOH. 2. Incubate at 40°C and 60°C. 3. Sample at 0, 2, 6, 12, and 24 hours. 4. Neutralize samples before analysis. | To evaluate stability in alkaline conditions, relevant for certain formulations and manufacturing processes. |

| Oxidative Degradation | 1. Prepare a solution in 3% H₂O₂. 2. Incubate at room temperature. 3. Sample at 0, 2, 6, 12, and 24 hours. | To investigate susceptibility to oxidation, a common degradation pathway for amines.[9] |

| Thermal Degradation | 1. Prepare an aqueous solution. 2. Incubate at 60°C and 80°C in a controlled oven. 3. Sample at 0, 24, 48, and 72 hours. | To determine the impact of heat on the molecule's stability. |

| Photostability | 1. Expose an aqueous solution to a light source according to ICH Q1B guidelines (e.g., Xenon lamp). 2. Wrap a control sample in aluminum foil. 3. Sample at defined intervals based on the light intensity. | To assess the potential for photodegradation, a critical parameter for light-sensitive compounds.[12][13] |

The following workflow diagram outlines the forced degradation study process.

Caption: A streamlined workflow for conducting forced degradation studies on this compound.

Analytical Methodologies: Quantifying Stability and Identifying Degradants

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for quantitative analysis.

-

Column: A C18 column is a suitable starting point.

-